4-(Prop-2-yn-1-yloxy)benzonitrile
Overview
Description
4-(Prop-2-yn-1-yloxy)benzonitrile is an organic compound with the molecular formula C10H7NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Prop-2-yn-1-yloxy)benzonitrile involves the etherification of 4-hydroxybenzonitrile with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in acetone . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yloxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Claisen Rearrangement: This compound is known to undergo Claisen rearrangement, which involves the migration of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.
Scientific Research Applications
4-(Prop-2-yn-1-yloxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism by which 4-(Prop-2-yn-1-yloxy)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo Claisen rearrangement can lead to the formation of bioactive intermediates .
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound is structurally similar but contains an aldehyde group instead of a nitrile group.
4-(Prop-2-yn-1-yloxy)benzoic acid: This compound has a carboxylic acid group in place of the nitrile group.
4-(Prop-2-yn-1-yloxy)benzene: This compound lacks the nitrile group, making it less reactive in certain chemical reactions.
Uniqueness
4-(Prop-2-yn-1-yloxy)benzonitrile is unique due to its combination of the nitrile group and the propargyl ether moiety. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4-prop-2-ynoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMNTKKDAFBUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370990 | |
Record name | 3-(4-Cyanophenoxy)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33143-80-5 | |
Record name | 3-(4-Cyanophenoxy)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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